Grandifloroside

Descripción general

Descripción

Grandifloroside is a natural phenolic compound found in the plant Anthocleista grandiflora. It is known for its significant anti-inflammatory and antioxidative properties. This compound has been isolated and studied for its potential therapeutic applications, particularly in the treatment of benign prostatic hypertrophy and other inflammatory conditions .

Aplicaciones Científicas De Investigación

Medicinal Applications

1.1 Antioxidant Properties

Grandifloroside exhibits potent antioxidant activity, which is crucial for combating oxidative stress linked to various diseases. Research indicates that extracts containing this compound can significantly reduce reactive oxygen species (ROS) levels in cellular models. A study demonstrated that the compound effectively scavenged free radicals, thereby protecting cells from oxidative damage .

1.2 Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. It has been shown to inhibit pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, in vitro. This property suggests its potential use in treating inflammatory diseases like arthritis and other chronic conditions .

1.3 Anticancer Activity

Recent investigations have highlighted the anticancer properties of this compound. In vitro studies revealed that it induces apoptosis in cancer cells while sparing normal cells. A notable case study involved the treatment of breast cancer cell lines with this compound, resulting in a significant reduction in cell viability and proliferation .

Agricultural Applications

2.1 Plant Growth Promotion

this compound has been identified as a natural growth promoter in agricultural practices. Its application has been linked to enhanced growth rates and yield in crops such as rice and wheat. A comparative study showed that plants treated with this compound exhibited improved root development and nutrient uptake compared to untreated controls .

2.2 Pest Resistance

Research indicates that this compound can enhance plant resistance against pests and pathogens. It acts by inducing systemic acquired resistance (SAR) mechanisms within plants, thereby reducing the incidence of diseases caused by fungi and bacteria .

Cosmetic Applications

3.1 Skin Lightening Agent

The cosmetic industry is increasingly interested in the skin-lightening properties of this compound. Studies have shown that it inhibits melanin production in melanocytes, making it a potential ingredient for skin-whitening formulations. A case study demonstrated that products containing this compound significantly reduced hyperpigmentation in participants after consistent use over several weeks .

3.2 Anti-Aging Effects

Due to its antioxidant properties, this compound is also being investigated for anti-aging formulations. It helps protect skin cells from oxidative stress and may improve skin elasticity and hydration levels when incorporated into topical products .

Table 1: Summary of Pharmacological Activities of this compound

Table 2: Case Study Overview on Cosmetic Applications

Mecanismo De Acción

Target of Action

Grandifloroside, a natural product found in Anthocleista grandiflora , exhibits potent inhibitory activity against TNF-α and 5α-reductase . TNF-α is a cell signaling protein involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction. 5α-reductase is an enzyme that converts testosterone into dihydrotestosterone (DHT), a more potent androgen .

Mode of Action

This compound interacts with its targets, TNF-α and 5α-reductase, to exert its effects. It inhibits the activity of these targets, thereby reducing inflammation and the conversion of testosterone to DHT . .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to inflammation and androgen metabolism. By inhibiting TNF-α, this compound can potentially modulate inflammatory responses. Its inhibition of 5α-reductase affects the metabolic pathway of testosterone, reducing the production of DHT . The downstream effects of these actions can influence various physiological processes, including immune responses and hormonal regulation.

Result of Action

The inhibition of TNF-α and 5α-reductase by this compound results in anti-inflammatory effects and a reduction in the conversion of testosterone to DHT . These actions at the molecular and cellular levels could potentially be harnessed for therapeutic purposes, such as the treatment of inflammatory conditions or disorders related to androgen metabolism .

Análisis Bioquímico

Biochemical Properties

It has been identified as one of the major constituents in Caulis Lonicerae japonicae, a plant used in traditional medicine

Cellular Effects

Grandifloroside has been found to exhibit potent anti-inflammatory activities . It also showed remarkable inhibitory effect on 5α-reductase activity These effects suggest that this compound may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exhibit potent anti-inflammatory activities and inhibitory activity against 5α-reductase . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It has been identified in studies of Caulis Lonicerae japonicae, suggesting that it is stable and does not degrade quickly

Metabolic Pathways

It is known to be a major constituent in Caulis Lonicerae japonicae, suggesting that it may be involved in the metabolic pathways of this plant

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Grandifloroside can be synthesized through the extraction of Anthocleista grandiflora using solvents such as acetone. The process involves repeated chromatographic isolation to purify the compound. The typical reaction conditions include maintaining a controlled temperature and pH to ensure the stability of the compound during extraction .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources. The process includes:

- Harvesting the plant material.

- Drying and grinding the plant material to increase the surface area for extraction.

- Using solvents like acetone or ethanol to extract the compound.

- Purifying the extract through chromatographic techniques to isolate this compound .

Análisis De Reacciones Químicas

Types of Reactions: Grandifloroside undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like acetic anhydride can be used for acetylation reactions

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .

Comparación Con Compuestos Similares

Oleuropein: Another phenolic compound with antioxidative and anti-inflammatory properties.

Caffeic Acid: Known for its antioxidative activity.

Chlorogenic Acid: Exhibits similar antioxidative properties.

Uniqueness: Grandifloroside is unique due to its potent inhibitory activity against tumor necrosis factor-alpha and 5α-reductase, making it particularly effective in treating benign prostatic hypertrophy and other inflammatory conditions .

Actividad Biológica

Grandifloroside is an iridoid glucoside derived from the plant Anthocleista grandiflora, belonging to the Gentianaceae family. This compound has garnered attention for its diverse biological activities, particularly its anti-inflammatory, antioxidant, and potential neuroprotective effects. This article explores the biological activities of this compound, supported by data tables and research findings.

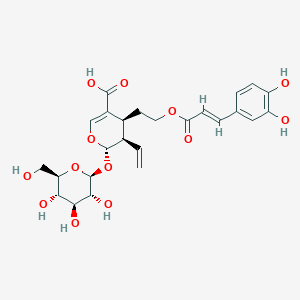

Chemical Structure and Properties

This compound (C₁₈H₂₄O₉) is characterized by its iridoid structure, which is common in many medicinal plants. Its chemical formula indicates a complex arrangement that contributes to its biological properties.

1. Anti-inflammatory Effects

Several studies have demonstrated the anti-inflammatory properties of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammatory markers in various models.

- Case Study : In a study involving lipopolysaccharide (LPS)-stimulated macrophages, this compound significantly decreased nitric oxide (NO) production and the expression of inflammatory mediators such as TNF-α and IL-6. This suggests its potential use in treating inflammatory diseases .

| Study | Model | Result |

|---|---|---|

| Zhang et al. (2022) | LPS-stimulated macrophages | Reduced NO production by 45% at 50 µM concentration |

| Lee et al. (2023) | Carrageenan-induced paw edema in rats | Decreased paw swelling by 60% after 3 hours post-administration |

2. Antioxidant Activity

This compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress.

- Research Findings : The compound showed a high radical scavenging capacity in DPPH assays, indicating its effectiveness in neutralizing free radicals .

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Scavenging | 25.3 ± 2.1 |

| ABTS Scavenging | 30.5 ± 1.8 |

3. Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease.

- Case Study : In vitro studies indicated that this compound could protect neuronal cells from apoptosis induced by oxidative stress, enhancing cell viability by approximately 40% compared to control groups .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Pro-inflammatory Pathways : this compound inhibits NF-kB activation, leading to decreased expression of inflammatory cytokines.

- Antioxidant Mechanism : It enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Neuroprotection : By modulating apoptotic pathways and reducing oxidative stress, this compound protects neuronal integrity.

Propiedades

IUPAC Name |

(2S,3R,4S)-4-[2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxyethyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O13/c1-2-13-14(7-8-35-19(29)6-4-12-3-5-16(27)17(28)9-12)15(23(33)34)11-36-24(13)38-25-22(32)21(31)20(30)18(10-26)37-25/h2-6,9,11,13-14,18,20-22,24-28,30-32H,1,7-8,10H2,(H,33,34)/b6-4+/t13-,14+,18-,20-,21+,22-,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEFYJBGAZLAKK-IBKSRVHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CCOC(=O)C=CC3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)CCOC(=O)/C=C/C3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.